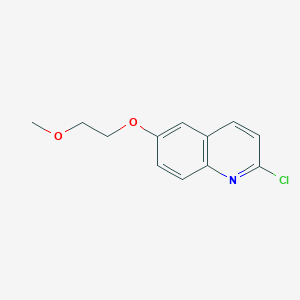

2-Chloro-6-(2-methoxyethoxy)-quinoline

Description

2-Chloro-6-(2-methoxyethoxy)-quinoline (CAS: 1663475-45-3) is a quinoline derivative with a molecular formula of C₁₂H₁₂ClNO₂ and a molecular weight of 237.68 g/mol . The quinoline core is substituted at the 2-position with a chlorine atom and at the 6-position with a 2-methoxyethoxy group (-OCH₂CH₂OCH₃). The chlorine atom enhances electrophilicity, while the 2-methoxyethoxy group may improve solubility and modulate lipophilicity compared to simpler alkoxy substituents .

Properties

IUPAC Name |

2-chloro-6-(2-methoxyethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-15-6-7-16-10-3-4-11-9(8-10)2-5-12(13)14-11/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIHLUNRWYWTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Quinoline Synthesis Methods

The quinoline scaffold can be constructed using several well-established methods that can be modified to incorporate the desired substituents:

Gould-Jacob Synthesis:

This method involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate followed by cyclization to form 4-hydroxyquinoline derivatives. This can be further modified to introduce the chloro group at position 2.

Friedländer Synthesis:

This approach involves the condensation of o-aminobenzaldehydes or o-aminoketones with aldehydes or ketones containing an active methylene group. The reaction proceeds via condensation followed by cyclodehydration.

Skraup Synthesis:

This method involves the reaction of anilines with glycerol in the presence of an oxidizing agent and sulfuric acid to form quinoline derivatives.

Doebner-von Miller Synthesis:

Similar to the Skraup reaction, this method uses α,β-unsaturated aldehydes or ketones instead of glycerol.

Conrad-Limpach Synthesis:

This approach involves the condensation of anilines with β-ketoesters followed by thermal cyclization.

Specific Preparation Methods for 2-Chloro-6-(2-methoxyethoxy)-quinoline

Based on the available information and common synthetic approaches for similar compounds, the following methods can be employed for the preparation of 2-Chloro-6-(2-methoxyethoxy)-quinoline:

Functionalization of Pre-formed Quinoline Scaffold

This approach involves starting with a commercially available quinoline or 2-chloroquinoline and introducing the 2-methoxyethoxy group at position 6:

Method A: Nucleophilic Substitution of 6-Hydroxy-2-chloroquinoline

- Start with 6-hydroxy-2-chloroquinoline

- React with 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide) in the presence of a base (K₂CO₃ or NaH) in DMF or acetone

- Purify the product by recrystallization or column chromatography

The reaction can be represented as:

6-Hydroxy-2-chloroquinoline + BrCH₂CH₂OCH₃ + K₂CO₃ → 2-Chloro-6-(2-methoxyethoxy)-quinoline + KBr + KHCO₃

Synthesis via Halogenation of 6-(2-methoxyethoxy)-quinoline

Method B: Direct Chlorination

- Synthesize 6-(2-methoxyethoxy)-quinoline using standard methods

- Chlorinate at position 2 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

- Purify the product by appropriate methods

Modified Gould-Jacob Synthesis

Method C: Synthesis from Substituted Aniline

- Start with 4-(2-methoxyethoxy)aniline

- React with diethyl ethoxymethylenemalonate to form an intermediate

- Cyclize the intermediate under thermal conditions

- Convert the resulting 4-hydroxy-6-(2-methoxyethoxy)quinoline to 4-chloro-6-(2-methoxyethoxy)quinoline using POCl₃

- Selectively reduce the 4-chloro group and introduce the 2-chloro substituent

Transition Metal-Catalyzed Approaches

Modern synthetic methods often employ transition metal catalysts for the construction of quinoline scaffolds with specific substitution patterns:

Method D: Palladium-Catalyzed Cross-Coupling

- Start with an appropriately substituted haloquinoline

- Introduce the 2-methoxyethoxy group via palladium-catalyzed cross-coupling reactions

- Optimize reaction conditions to achieve high yield and selectivity

Comparison of Synthetic Methods

The following table compares the different synthetic approaches for preparing 2-Chloro-6-(2-methoxyethoxy)-quinoline:

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| A: Nucleophilic Substitution | 6-Hydroxy-2-chloroquinoline | 2-Methoxyethyl bromide, K₂CO₃ | Simple, one-step process | Requires pre-formed 6-hydroxy-2-chloroquinoline |

| B: Direct Chlorination | 6-(2-methoxyethoxy)-quinoline | POCl₃ or SOCl₂ | Selective chlorination | May require careful control of reaction conditions |

| C: Modified Gould-Jacob | 4-(2-methoxyethoxy)aniline | Diethyl ethoxymethylenemalonate, POCl₃ | Builds quinoline core with desired substituents | Multi-step process, potential regioselectivity issues |

| D: Pd-Catalyzed Approach | Substituted haloquinoline | Pd catalyst, coupling partners | Modern, potentially high-yielding | Requires expensive catalysts, specialized equipment |

Reaction Conditions and Optimization

The successful synthesis of 2-Chloro-6-(2-methoxyethoxy)-quinoline requires careful optimization of reaction conditions:

Temperature Control

For Method A (Nucleophilic Substitution):

- Optimal temperature range: 60-80°C

- Higher temperatures may lead to side reactions

- Lower temperatures may result in incomplete conversion

Solvent Selection

The choice of solvent significantly impacts the reaction efficiency:

- DMF or DMSO: Excellent for nucleophilic substitution reactions

- Acetone: Suitable for reactions with potassium carbonate

- Toluene: Appropriate for thermal cyclization steps

Catalyst and Base Selection

For transition metal-catalyzed approaches:

- Palladium catalysts: Pd(OAc)₂ or Pd(PPh₃)₄

- Bases: K₂CO₃, Cs₂CO₃, or organic bases like Et₃N

Purification Techniques

Purification of 2-Chloro-6-(2-methoxyethoxy)-quinoline typically involves:

- Recrystallization from appropriate solvents

- Column chromatography using silica gel

- Preparative HPLC for high-purity requirements

Analytical Characterization

The synthesized 2-Chloro-6-(2-methoxyethoxy)-quinoline can be characterized using various analytical techniques:

Spectroscopic Analysis

- ¹H NMR would show characteristic signals for:

- Aromatic protons of the quinoline ring

- Methoxy protons (singlet around 3.3-3.4 ppm)

- Ethoxy linker protons (two triplets around 3.7-4.2 ppm)

- Expected molecular ion peak at m/z 237.68

- Characteristic fragmentation pattern including loss of the methoxyethoxy group

- Characteristic bands for C-O-C stretching (1100-1300 cm⁻¹)

- C=N stretching of quinoline ring (1600-1650 cm⁻¹)

- C-Cl stretching (700-800 cm⁻¹)

Chromatographic Analysis

HPLC:

- Retention time and purity assessment

- Comparison with authentic standards if available

TLC:

- Mobile phase optimization for efficient separation

- Visualization using UV light or appropriate staining reagents

Challenges and Considerations

Several challenges may be encountered during the synthesis of 2-Chloro-6-(2-methoxyethoxy)-quinoline:

Regioselectivity Issues

When building the quinoline core with specific substituents, controlling regioselectivity can be challenging, especially in Friedländer and related syntheses.

Functional Group Compatibility

The presence of both chloro and methoxyethoxy groups requires careful selection of reaction conditions to avoid unwanted side reactions.

Scale-up Considerations

Scaling up the synthesis may introduce additional challenges related to heat transfer, mixing efficiency, and purification.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloro group at the 2-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The quinoline core can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Quinoline N-oxides.

Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives, including 2-Chloro-6-(2-methoxyethoxy)-quinoline, are known for their antimicrobial properties. Research has shown that modifications to the quinoline structure can enhance its effectiveness against various pathogens. For instance, derivatives have been synthesized to target bacterial infections effectively, demonstrating significant activity against strains resistant to conventional antibiotics.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Some studies indicate that certain quinoline derivatives can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. The unique substitution pattern of 2-Chloro-6-(2-methoxyethoxy)-quinoline may enhance its binding affinity to specific cancer-related targets .

Case Study: Anticancer Activity

In a recent study, a series of quinoline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, 2-Chloro-6-(2-methoxyethoxy)-quinoline exhibited IC50 values indicating potent activity against breast and lung cancer cells, suggesting its potential as a lead compound for further development .

Biological Studies

Enzyme Interaction

The interaction of 2-Chloro-6-(2-methoxyethoxy)-quinoline with biological targets such as enzymes and receptors is critical for understanding its mechanism of action. The presence of the chloro and methoxyethoxy groups enhances its binding properties, allowing it to modulate enzyme activities effectively.

Mechanism of Action

The compound acts by inhibiting specific enzymes involved in metabolic pathways or signaling cascades. For example, it may inhibit topoisomerases or kinases that are crucial for cancer cell proliferation . Understanding these interactions can lead to the development of more targeted therapies with fewer side effects.

Material Science

Organic Electronics

Beyond biological applications, 2-Chloro-6-(2-methoxyethoxy)-quinoline is being explored in material science for its potential use in organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films is advantageous for device fabrication.

Chemical Synthesis

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new pharmaceuticals and agrochemicals .

Synthesis Methodology

The synthesis typically involves chlorination of quinoline followed by etherification with 2-methoxyethanol. This method allows for the efficient production of the compound with high yields under controlled conditions .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-methoxyethoxy)-quinoline involves its interaction with biological targets such as enzymes and receptors. The chloro and 2-methoxyethoxy groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substitution Patterns and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-Chloro-6-(2-methoxyethoxy)-quinoline with analogues:

Key Observations:

- Substituent Position: Chlorine at the 2-position (target compound) vs.

- Functional Groups : The 2-methoxyethoxy group in the target compound introduces a longer ether chain, likely improving aqueous solubility compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups .

- Lipophilicity : Ethoxy and trifluoromethyl groups increase lipophilicity (logP), whereas the methoxyethoxy chain balances solubility and membrane permeability .

Biological Activity

2-Chloro-6-(2-methoxyethoxy)-quinoline is a heterocyclic compound recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline core with a chloro group at the 2-position and a 2-methoxyethoxy substituent at the 6-position. This unique structure contributes to its biological activity, particularly in medicinal chemistry.

Chemical Formula : CHClN\O

CAS Number : 1663475-45-3

Antimicrobial Properties

Quinoline derivatives, including 2-Chloro-6-(2-methoxyethoxy)-quinoline, exhibit significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies indicate that it may inhibit specific cancer cell lines by targeting key cellular pathways involved in proliferation and survival. For instance, it has been reported to have activity against solid tumor xenografts in vivo, suggesting its potential utility in cancer therapy .

The biological effects of 2-Chloro-6-(2-methoxyethoxy)-quinoline are primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical signaling pathways, affecting cellular functions such as growth and apoptosis.

- Receptor Modulation : It may modulate the activity of receptors associated with cancer progression and inflammation, enhancing its therapeutic potential .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of 2-Chloro-6-(2-methoxyethoxy)-quinoline, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against several pathogenic strains. The results demonstrated significant inhibition zones in disk diffusion assays, indicating its potential as an effective antimicrobial agent .

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-6-(2-methoxyethoxy)-quinoline?

Answer:

The synthesis typically involves functionalizing the quinoline core via nucleophilic substitution or coupling reactions. A common approach is:

Quinoline Functionalization : Start with 6-hydroxyquinoline derivatives. Introduce the 2-methoxyethoxy group via alkylation using 2-methoxyethyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Chlorination : Use POCl₃ or PCl₅ to substitute the hydroxyl group at position 2 with chlorine. Reaction conditions often involve refluxing in anhydrous dichloromethane or toluene .

Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns. The methoxyethoxy group shows a triplet (~δ 3.5–4.5 ppm) for the ethyleneoxy protons, while chlorine deshields adjacent protons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 267.08 for C₁₃H₁₄ClNO₂).

- FT-IR : Key peaks include C-Cl stretch (~750 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:

DFT studies (e.g., B3LYP/6-311G**) provide insights into:

- Electrophilic Sites : Chlorine and methoxyethoxy groups polarize the quinoline π-system, increasing electron density at positions 3 and 7 .

- HOMO-LUMO Gaps : Calculated gaps (~4.5–5.0 eV) correlate with UV-Vis absorption maxima (~320–340 nm), critical for photochemical applications.

Methodology : - Optimize geometry using Gaussian or ORCA.

- Validate with experimental UV-Vis and cyclic voltammetry data .

Advanced: How is single-crystal X-ray diffraction used to resolve structural ambiguities?

Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Programs like SHELXL refine structures to R-factors < 0.05 .

- Key Metrics :

Advanced: How to address contradictions in reaction yields between literature methods?

Answer:

Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may hydrolyze intermediates. Compare yields in DMF vs. THF .

- Catalyst Loading : Pd(PPh₃)₄ vs. CuI in coupling reactions can alter yields by 15–20%. Optimize via Design of Experiments (DoE) .

Troubleshooting : - Use LC-MS to identify side products (e.g., dechlorinated byproducts).

- Adjust reaction time/temperature using kinetic studies.

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H332 hazard) .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

Advanced: How to analyze substituent effects on biological activity using SAR?

Answer:

- Structural Modifications : Compare analogues with varying alkoxy chains (e.g., methoxy vs. ethoxy).

- In Silico Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., malaria PfATP4 protein).

- Data Correlation : Chlorine at position 2 enhances cytotoxicity (IC₅₀ = 12 µM vs. 45 µM for non-chlorinated analogues) .

Basic: What are common purification challenges, and how to mitigate them?

Answer:

- Challenge : Co-elution of methoxyethoxy byproducts.

- Solution : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA).

- Crystallization : Recrystallize from ethyl acetate/hexane (1:3) to obtain needle-like crystals .

Advanced: How to validate computational models with experimental data?

Answer:

- Benchmarking : Compare DFT-predicted dipole moments (e.g., 4.2 D) with microwave spectroscopy.

- Thermodynamic Data : Calculate ΔG of chlorination via Gaussian and validate with calorimetry .

Advanced: What strategies optimize regioselectivity in quinoline functionalization?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.